1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Overview
Description
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom of the oxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Mechanism of Action
Target of Action
Related compounds have been found to target toll-like receptors (tlrs), which play a crucial role in the immune response .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect the tumour necrosis factor receptor superfamily (tnfrsf) and the prolactin receptor pathway, both of which affect spermatogenesis .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds have been found to induce changes at the molecular and cellular levels, which could potentially influence various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
Preparation Methods
The synthesis of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenol with isobutyric anhydride in the presence of a suitable catalyst can lead to the formation of the desired benzoxazine compound. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding quinones, while reduction can lead to the formation of amines.
Scientific Research Applications
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, benzoxazine derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer activities. Additionally, in the industry, benzoxazines are utilized in the production of high-performance polymers and resins due to their excellent thermal and mechanical properties.
Comparison with Similar Compounds
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as other benzoxazine derivatives. Similar compounds include this compound and this compound. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methylpropyl group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
292139-34-5 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 |
IUPAC Name |
1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)16-12(13)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZQTLLCOTAWSEHN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=CC=CC=C2C(=O)OC1=O |
solubility |
not available |
Origin of Product |
United States |
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